4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-propoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-3-14-28-19-9-11-20(12-10-19)30(26,27)22-18-8-7-17-6-5-13-23(21(17)16-18)29(24,25)15-4-2/h7-12,16,22H,3-6,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPHYEGVKMTUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CCC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of propoxy and propylsulfonyl groups through nucleophilic substitution reactions. The final step involves the sulfonation of the benzenesulfonamide group under controlled conditions. Typical reaction conditions include anhydrous environments and the use of catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of the synthetic route to improve yield and reduce production costs. Continuous flow reactors and high-throughput synthesis methods are often employed to achieve these goals. The use of automation and process control ensures consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions
4-Propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: : Hydrogenation can reduce double bonds or aromatic rings within the structure.
Substitution: : Nucleophilic or electrophilic substitutions can modify the propoxy or sulfonamide groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reductions, and nucleophiles like sodium methoxide for substitutions. Reaction conditions vary but often require inert atmospheres and specific temperature controls.
Major Products Formed
The major products from these reactions depend on the conditions but may include modified quinoline derivatives, altered sulfonamide groups, or other functionalized aromatic compounds.
Scientific Research Applications
4-Propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has a broad spectrum of scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis to create more complex molecules.
Medicine: : Investigated for pharmacological properties, including potential anti-inflammatory or antimicrobial activities.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound largely depends on its chemical context and the specific application. In biological systems, it may act by binding to specific enzymes or receptors, inhibiting their function through competitive inhibition or allosteric modulation. The sulfonamide group is known to interact with certain bacterial enzymes, providing a basis for its antimicrobial potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a core structure with several analogs, differing primarily in substituent groups on the benzene ring and tetrahydroquinoline moiety. Below is a detailed comparison based on molecular properties, substituent effects, and inferred pharmacological implications:
Structural and Molecular Comparisons
Notes:
- Electron Effects : Electron-withdrawing groups (e.g., -F in , -Cl in ) enhance hydrogen-bond acceptor capacity, critical for target engagement.
- Steric Effects : Bulky substituents (e.g., -CH₃ in ) may limit binding to sterically sensitive active sites.
Pharmacological Implications
- Enzyme Inhibition : Fluorinated analogs (e.g., ) are often prioritized for kinase or protease inhibition due to fluorine’s ability to modulate electronic environments .
- Metabolic Stability : Propylsulfonyl groups (common across all analogs) reduce oxidative metabolism, extending half-life compared to alkyl or acetylated derivatives .
- Selectivity: Positional isomerism (e.g., tetrahydroquinolin-6-yl vs. 7-yl in ) can drastically alter target selectivity, as seen in related spirocyclic compounds () .
Biological Activity
4-Propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of tetrahydroquinoline derivatives. Its structure can be represented as follows:
- Molecular Formula: C19H22N2O3S
- Molecular Weight: 358.5 g/mol
- IUPAC Name: this compound
Structural Characteristics
The presence of both a sulfonamide and a tetrahydroquinoline moiety suggests potential interactions with various biological targets, particularly in the realm of neuropharmacology and inflammation.
Research indicates that compounds structurally related to this compound may act through several mechanisms:
- Inhibition of RORγt : This compound has been linked to the inhibition of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is crucial in regulating Th17 cells involved in autoimmune responses .
- Neurotransmitter Modulation : Similar compounds have shown activity as agonists or antagonists at dopamine receptors (D4R), suggesting potential effects on neurotransmitter systems relevant for treating conditions like schizophrenia or Parkinson's disease .
- Ferroptosis Inhibition : Emerging studies highlight the potential of tetrahydroquinoline derivatives in inhibiting ferroptosis—a form of regulated cell death associated with various neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies reveal that related compounds demonstrate significant oral bioavailability and brain penetration, which are critical for therapeutic efficacy in central nervous system disorders. For instance, one study reported an oral bioavailability of 48.1% in mice for a similar derivative .
Efficacy in Disease Models
- Autoimmune Diseases : In animal models of psoriasis and rheumatoid arthritis, derivatives similar to this compound exhibited promising therapeutic effects at lower doses compared to existing treatments .
- Neurodegenerative Disorders : Compounds with similar structures have shown protective effects against neuronal death in models of neurodegeneration by modulating oxidative stress pathways .
Comparative Data Table
Q & A
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Optimize solvent volume-to-mass ratios and implement process analytical technology (PAT) for real-time monitoring. Use design-of-experiment (DoE) approaches to identify critical process parameters (CPPs) and ensure batch-to-batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
